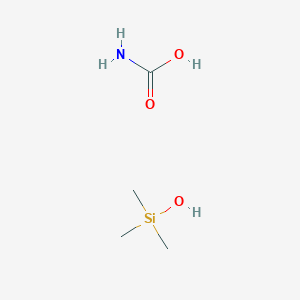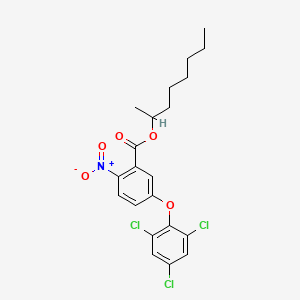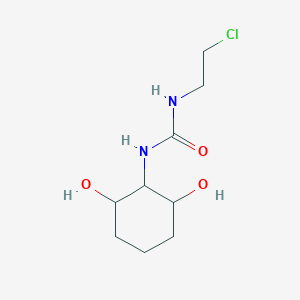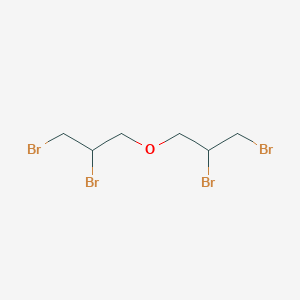
2,3-Dibromopropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromopropyl ether is a brominated organic compound primarily used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and electronic devices. The compound is characterized by its two bromine atoms attached to a propyl ether backbone, which contributes to its flame-retardant properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropyl ether typically involves the reaction of tetrabromobisphenol A with propenyl chloride and bromine. The process includes etherification, bromination, and crystallization steps. The reaction is carried out in the presence of a solvent, such as chloroform, and a catalyst, like aluminum bromide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The process includes the use of advanced equipment for mixing, heating, and crystallization. The final product is often obtained as a white crystalline solid with a high melting point and purity .
化学反応の分析
Types of Reactions: 2,3-Dibromopropyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Cleavage Reactions: The ether bond can be cleaved using strong acids, leading to the formation of smaller molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Can yield various substituted ethers.
Oxidation Reactions: May produce aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Can result in the formation of alcohols or alkanes.
科学的研究の応用
2,3-Dibromopropyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its effects on cellular structures and functions, particularly in toxicology research.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant materials for electronics, textiles, and construction .
作用機序
The primary mechanism by which 2,3-dibromopropyl ether exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. Additionally, the compound can form a protective char layer on the surface of materials, further preventing ignition .
類似化合物との比較
Tetrabromobisphenol A bis(allyl ether): Another brominated flame retardant with similar applications.
Tetrabromobisphenol A bis(2-hydroxyethyl ether): Used in similar industrial applications but with different chemical properties.
Tetrabromobisphenol S bis(2,3-dibromopropyl ether): A derivative with comparable flame-retardant properties .
Uniqueness: this compound is unique due to its specific molecular structure, which provides a balance of high flame-retardant efficiency and stability. Its ability to form a protective char layer and release bromine radicals makes it particularly effective in preventing the spread of flames .
特性
CAS番号 |
59261-06-2 |
|---|---|
分子式 |
C6H10Br4O |
分子量 |
417.76 g/mol |
IUPAC名 |
1,2-dibromo-3-(2,3-dibromopropoxy)propane |
InChI |
InChI=1S/C6H10Br4O/c7-1-5(9)3-11-4-6(10)2-8/h5-6H,1-4H2 |
InChIキー |
YUAPUIKGYCAHGM-UHFFFAOYSA-N |
正規SMILES |
C(C(CBr)Br)OCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



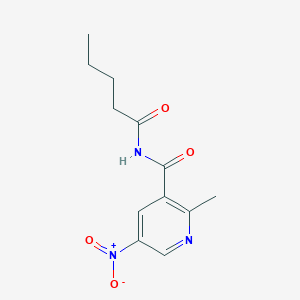

![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
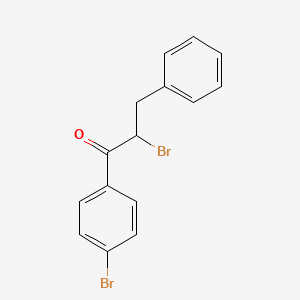


![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
